molecular formula C15H23N3O4S B2416142 2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone CAS No. 879054-45-2

2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone

Cat. No.: B2416142
CAS No.: 879054-45-2
M. Wt: 341.43
InChI Key: ZKRKMTHQVJKVAT-UHFFFAOYSA-N
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Description

2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone is a chemical compound with the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol. This compound is characterized by the presence of a furyl group, a piperidyl group, and a piperazinyl ketone moiety, making it a complex and multifunctional molecule.

Preparation Methods

The synthesis of 2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone involves multiple steps, typically starting with the preparation of the furyl and piperidyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific biological targets. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its potential role as a pharmaceutical agent. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone can be compared with other similar compounds, such as other piperidine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, piperidine derivatives are known for their wide range of pharmacological applications, and the presence of different substituents can significantly alter their activity and specificity .

Properties

IUPAC Name

furan-2-yl-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-13-4-6-17(7-5-13)23(20,21)18-10-8-16(9-11-18)15(19)14-3-2-12-22-14/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRKMTHQVJKVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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